3,5-difluoro-3H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoropyridin-2-ol is a heterocyclic aromatic compound with the molecular formula C5H3F2NO. It is a derivative of pyridine, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 3rd and 5th positions, and a hydroxyl group is attached to the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoropyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3,5-difluoropyridine with hydroxylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 3,5-difluoropyridin-2-ol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high purity and yield, often achieved through optimized reaction conditions and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming difluoropyridine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of difluoropyridine ketones or aldehydes.
Reduction: Formation of difluoropyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoropyridin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of 3,5-difluoropyridin-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Difluoropyridine-2-carbonitrile: Similar in structure but with a cyano group instead of a hydroxyl group.
2,4,6-Trifluoropyridine: Contains three fluorine atoms at different positions.
2-Fluoropyridine: Contains a single fluorine atom at the 2nd position.
Uniqueness: 3,5-Difluoropyridin-2-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C5H3F2NO |
---|---|
Molecular Weight |
131.08 g/mol |
IUPAC Name |
3,5-difluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
InChI Key |
NEWXDOQYJCUIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.